1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea
Description
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring two thiophen-2-yl moieties connected via a hydroxypropyl-substituted urea backbone. For example, the synthesis of pyrimidin-2-ol and pyrimidin-2-thiol derivatives via condensation of thiophenyl ketones with urea or thiourea in ethanolic KOH (as described in ) provides a plausible template for its preparation.
The hydroxypropyl group likely enhances solubility compared to non-hydroxylated analogs, a property critical for bioavailability in pharmaceutical contexts.
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-12(16,9-4-2-6-17-9)8-13-11(15)14-10-5-3-7-18-10/h2-7,16H,8H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQAYKHUVSKLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CS1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea typically involves the reaction of thiophene derivatives with isocyanates or carbamates under controlled conditions. One common method includes the reaction of 2-thiophenemethylamine with an appropriate isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Scientific Research Applications
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea has multiple applications across various scientific disciplines:
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and develop novel compounds.
Biology
Research has indicated potential antimicrobial and anticancer properties. The compound's structure may enhance its interaction with biological targets, making it a candidate for further investigation in drug discovery.
Medicine
It is explored for its therapeutic effects , particularly in treating diseases related to inflammation and cancer. Its urea functional group is often associated with enzyme inhibition, while the thiophene ring may facilitate receptor binding.
Industry
The compound is utilized in developing advanced materials and as a catalyst in specific chemical reactions, showcasing its versatility beyond biological applications.
Anticancer Properties
Research demonstrates that derivatives of this compound can inhibit tumor cell proliferation by inducing apoptosis.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| HeLa | 8.0 | Cell cycle arrest | |
| A549 | 15.0 | Inhibition of EGFR |
Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines, indicating potential as an anti-inflammatory agent.
Case Study: Anti-inflammatory Mechanism
In murine models with lipopolysaccharide-induced inflammation, treatment with this compound resulted in significant reductions in TNF-alpha and IL-6 levels, demonstrating its efficacy in modulating the immune response.
Neuroprotective Properties
Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, which could be beneficial for neurodegenerative conditions such as Alzheimer's disease.
Table 2: Neuroprotective Activity Findings
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| SH-SY5Y neurons | Reduced oxidative stress markers | |
| Mouse model | Improved cognitive function |
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The hydroxypropyl group and thiophene rings can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Impurities
Several thiophene-containing compounds listed as pharmaceutical impurities () share structural motifs with the target molecule. For instance:
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Imp. B(EP)) : This impurity retains the thiophen-2-yl group and a hydroxypropyl chain but replaces the urea moiety with a methylamino group.
- (R)-Duloxetine Hydrochloride Impurity : Features a naphthalene ring and thiophene connected via an ether linkage. While structurally distinct, its inclusion of aromatic and polar groups highlights design principles common in neuroactive compounds.
Urea/Thiourea Derivatives in Heterocyclic Chemistry
and describe urea and thiourea derivatives with thiophene or benzofuran systems. Key comparisons include:
- 4-(5-Substituted-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) : These pyrimidine derivatives replace the urea group with a pyrimidin-2-ol ring but retain thiophene and benzofuran moieties. The pyrimidine core may enhance planar stacking interactions compared to the flexible urea linker in the target compound.
- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) : Incorporates a benzoyl urea group and a tetrahydrobenzo[b]thiophene system. The rigid benzoyl group could increase metabolic stability but reduce conformational flexibility.
Computational and Physicochemical Insights
While direct data on the target compound’s electronic properties are absent, and highlight density-functional theory (DFT) methods for predicting thermochemical and correlation energies. Such approaches could model the compound’s stability, solubility, or reactivity relative to analogs. For example:
- The hydroxypropyl group may increase polarity, improving aqueous solubility compared to non-hydroxylated analogs like Imp. B(EP) .
- DFT calculations could quantify the electron-withdrawing/donating effects of thiophene rings on the urea moiety, influencing tautomerization or hydrogen-bond strength .
Notes
Synthetic Challenges : The hydroxypropyl-urea linkage may require precise reaction conditions to avoid side products, as seen in the synthesis of related pyrimidin derivatives .
Impurity Profiling : Analogous to duloxetine impurities (), the target compound may generate degradation products via hydrolysis of the urea group or oxidation of thiophene rings.
Biological Evaluation : Cytotoxicity assays (e.g., MTT, as in ) should be conducted to compare the safety profile with structurally related compounds.
Data Gaps : Experimental data on melting points, solubility, and pharmacokinetics are needed to validate computational predictions.
Biological Activity
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea, a compound featuring a thiophene ring and urea moiety, has garnered interest due to its potential biological activities. This article synthesizes available research findings, including mechanisms of action, biological effects, and case studies related to this compound.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂S₂ |
| Molecular Weight | 283.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiophene ring enables binding to specific receptors, while the urea group can form hydrogen bonds with target proteins, modulating enzyme and receptor activity. These interactions can lead to significant biological effects, particularly in immune modulation and anticancer activity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives have been tested against various bacterial strains and shown promising results in inhibiting growth .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. Specifically, it has been shown to activate Toll-like receptors (TLRs), which play a crucial role in immune response modulation. The activation of TLRs leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are vital in the body's defense against tumors .
Study on TLR Activation
A study involving the evaluation of urea analogues bearing thiophene rings showed that one compound (SMU-C13) acted as a potent agonist for human TLR2 with an effective concentration (EC50) of 160 nM. This activation subsequently triggered the NF-kB pathway, leading to enhanced immune responses against cancer cells .
In Vivo Studies
In vivo experiments have indicated that compounds with similar structures can inhibit tumor growth in animal models. For instance, a derivative was tested on BABL/c mice and demonstrated significant inhibition of breast cancer tumor growth through TLR-mediated pathways .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
